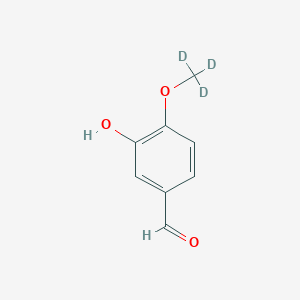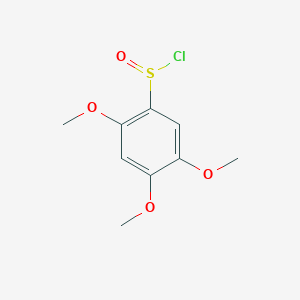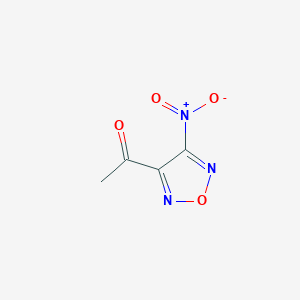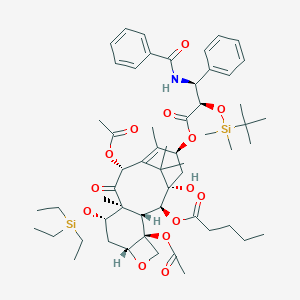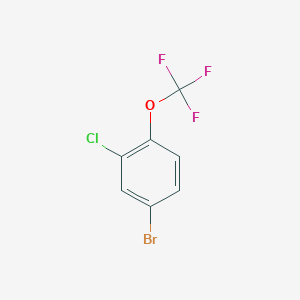
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
概要
説明
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene involves the use of lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is C7H3BrClF3O . The InChI code is 1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene are as follows: It has a molecular weight of 275.45 . It is a liquid at room temperature . Its density is 1.743g/cm3 . It has a boiling point of 203.1ºC at 760 mmHg .科学的研究の応用
Chemical Synthesis
“4-Bromo-2-chloro-1-(trifluoromethoxy)benzene” is often used as a starting material in chemical synthesis due to its unique structure and reactivity . The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions.
Direct Arylations of Heteroarenes
Compounds similar to “4-Bromo-2-chloro-1-(trifluoromethoxy)benzene” have been used in direct arylations of heteroarenes . This process is crucial in the synthesis of complex organic molecules, particularly in pharmaceutical research.
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENYRJAJFHXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592995 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
CAS RN |
158579-80-7 | |
| Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B134181.png)


